molecular formula C14H19NO5S B6796350 N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide

Cat. No.: B6796350
M. Wt: 313.37 g/mol
InChI Key: BDTLIRZPDGKXCW-WDEREUQCSA-N
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Description

N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a cyclopentyl ring, a benzodioxine moiety, and a sulfonamide group, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c16-11-4-1-3-10(11)9-15-21(17,18)13-6-2-5-12-14(13)20-8-7-19-12/h2,5-6,10-11,15-16H,1,3-4,7-9H2/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTLIRZPDGKXCW-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)CNS(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)CNS(=O)(=O)C2=CC=CC3=C2OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide typically involves multiple steps:

  • Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the (1S,2R)-2-hydroxycyclopentyl intermediate. This can be achieved through stereoselective reduction of a suitable precursor, such as a cyclopentanone derivative, using chiral catalysts or reagents.

  • Benzodioxine Ring Formation: : The next step is the construction of the 2,3-dihydro-1,4-benzodioxine ring. This can be synthesized via an intramolecular cyclization reaction, often involving the use of a phenol derivative and an appropriate dihalide under basic conditions.

  • Sulfonamide Introduction: : The final step involves the introduction of the sulfonamide group. This can be accomplished by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the cyclopentyl ring can undergo oxidation to form a ketone or carboxylic acid, depending on the oxidizing agent used.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions, such as using lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cyclopentanone or cyclopentanoic acid derivatives.

    Reduction: Conversion to cyclopentylamine derivatives.

    Substitution: Various substituted benzodioxine derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its sulfonamide group, which is known to be present in various drugs. Research could focus on its potential as an enzyme inhibitor or its interaction with biological macromolecules.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Sulfonamides are known for their antibacterial properties, and this compound might be investigated for similar applications or as a lead compound for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonamide group could form hydrogen bonds or ionic interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

    N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

The uniqueness of N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide lies in its combination of a cyclopentyl ring, benzodioxine moiety, and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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